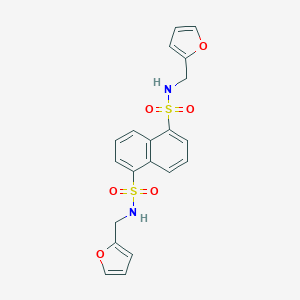
N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide, also known as FMe-BAPTA-AM, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of calcium chelators and is commonly used to study the role of calcium signaling in various biological processes.
Scientific Research Applications
Synthesis and Characterization
- Novel furyl-containing bis(aminophosphonates) were synthesized through the addition of dialkyl phosphites to N,N'-difurfurylidene-1,5-naphthalenediamine, showing stereoselective reactions in most cases. These compounds were characterized by elemental analysis, TLC, IR, and NMR spectroscopy, contributing to the understanding of their structural properties (Kraicheva, Finocchiaro, & Failla, 2007).
Material Science Applications
- Naphthalene-based polyimides were synthesized and explored for their use as immobilized enzyme membranes, indicating potential applications in biosensors and bio-catalysis (Paşahan, Köytepe, & Ekinci, 2011).
- Triple bond-conjugated naphthalene diimide copolymers were synthesized, showing significant promise for n-channel organic field-effect transistors due to their charge-transporting properties (Nam et al., 2018).
Photocatalytic Applications
- The photocatalytic degradation of 1,5-naphthalenedisulfonate (NDS) on colloidal titanium dioxide was investigated, revealing insights into the degradation pathways and intermediates formed, which could inform environmental remediation efforts (Szabó-Bárdos et al., 2008).
Organic Electronics
- Angular-shaped naphthalene bis(1,5-diamide-2,6-diylidene)malononitriles were developed for use in air-stable n-type organic field-effect transistors, demonstrating high electron mobility and stability in air, which is crucial for the advancement of organic electronics (Dhondge et al., 2018).
properties
IUPAC Name |
1-N,5-N-bis(furan-2-ylmethyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c23-29(24,21-13-15-5-3-11-27-15)19-9-1-7-17-18(19)8-2-10-20(17)30(25,26)22-14-16-6-4-12-28-16/h1-12,21-22H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIHIMAJNMNWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NCC3=CC=CO3)C(=C1)S(=O)(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]-4-chlorophenol](/img/structure/B358970.png)

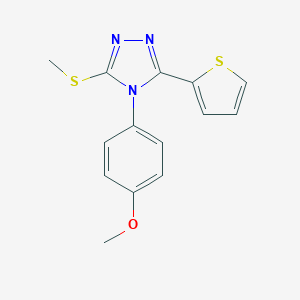
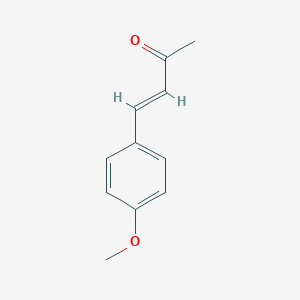
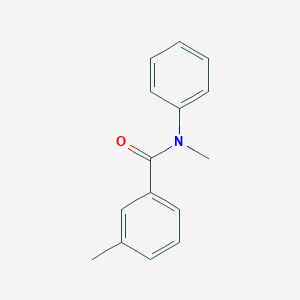
![4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B359005.png)
![ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide](/img/structure/B359013.png)
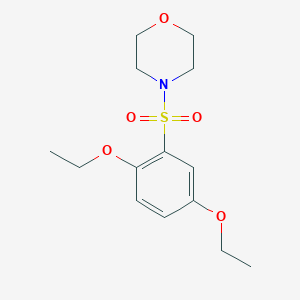
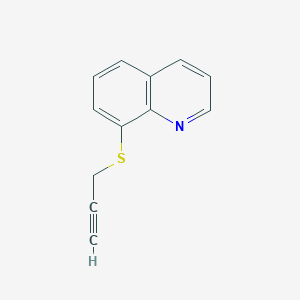
![(E)-ethyl 3-(((dimethylamino)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B359054.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane](/img/structure/B359058.png)
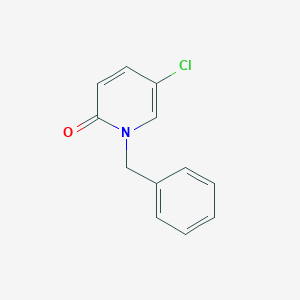
![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)
![1-{[4-(2-Chlorophenyl)-5-methyl-3-isoxazolyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B359102.png)